molecular formula C11H12O4 B1586090 Methyl 3-(3-methoxyphenyl)-3-oxopropanoate CAS No. 779-81-7

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No. B1586090
CAS RN: 779-81-7
M. Wt: 208.21 g/mol
InChI Key: LWDDRIZJCLYGJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis and characterization of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . Another study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl (2E)-3-(3-methoxyphenyl)acrylate”, has been reported. It has a molecular formula of C11H12O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl (2E)-3-(3-methoxyphenyl)acrylate”, have been reported. It has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .

Scientific Research Applications

Pharmacological Effects and Metabolic Pathways

  • Metabolic Interaction and Pharmacokinetics : Methyl 3-(3-methoxyphenyl)-3-oxopropanoate's metabolic pathways and interactions with other compounds have been a subject of pharmacokinetic studies. For example, the phase I and pharmacokinetic study of the dolastatin 10 analogue TZT-1027, which inhibits microtubule assembly, highlighted the drug's dose-limiting toxicities and recommended dosages for further clinical trials. This study provides insight into the compound's potential as a cytotoxic agent for treating advanced solid tumors (de Jonge et al., 2005).

Neurochemical Effects

  • Neurotransmitter Metabolism : Research has explored the neurochemical effects of related compounds, shedding light on neurotransmitter metabolism and its implications for conditions such as hypertension and minimal brain dysfunction syndrome. For instance, studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) have examined its correlation with hypertension and the impact of antihypertensive drugs on MHPG concentrations, suggesting a role of central catecholamines in clinical hypertension (Saran et al., 1978).

  • Impact on Social Cognition : Compounds like MDMA, chemically similar to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, have been studied for their effects on social cognition. Studies have found that MDMA can enhance emotional empathy and prosocial behavior, potentially through the modulation of oxytocin levels, offering insights into the neurobiological mechanisms underlying these social effects (Hysek et al., 2014).

Environmental and Toxicological Studies

  • Exposure Assessment : Investigations into environmental exposure to neurotoxic insecticides provide critical data for public health policy regarding the regulation and use of these chemicals. This research aids in understanding the extent of environmental exposure among populations, such as preschool children, to compounds with potential neurotoxic effects, thereby informing safety guidelines and exposure risk assessments (Babina et al., 2012).

properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDDRIZJCLYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374885
Record name Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

CAS RN

779-81-7
Record name Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 779-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HF Cui, KY Dong, J Nie, Y Zheng, JA Ma - Tetrahedron Letters, 2010 - Elsevier
A Lewis acid-catalyzed one-pot sequential transformation of β-keto esters, aromatic aldehydes, and NCS/NBS was reported. The reaction proceeds by way of Knoevenagel …
Number of citations: 14 www.sciencedirect.com
P Borowiecki, M Bretner - Tetrahedron: Asymmetry, 2013 - Elsevier
Two series (para- and meta-substituted) of racemic methyl esters of 3-aryl-3-hydroxypropionic acid were prepared after which the enantiomers were separated by an enzyme-catalyzed …
Number of citations: 22 www.sciencedirect.com
DE Parsons - 2019 - search.proquest.com
Cation-π cyclization cascades of alkylidene β-ketoesters bearing a pendent alkene with various substitution patterns are described. Depending upon the alkene substitution pattern and …
Number of citations: 3 search.proquest.com
C Garcia, E Richard, R Greenberg - 2021 - urresearch.rochester.edu
The question behind this project is, will asking students to scribe the key concepts of the workshop before starting problems and asking students to check their answers with an assigned …
Number of citations: 1 urresearch.rochester.edu
MC Martin, MJ Sandridge, CW Williams, ZA Francis… - Tetrahedron, 2017 - Elsevier
A general approach to the understudied cyclopenta[b]thiophenes is reported. The products were directly generated from calcium-catalyzed, dehydrative, Nazarov-type …
Number of citations: 13 www.sciencedirect.com
M Ueda, A Ichimonji, M Nakayama, S Ito… - Chemical and …, 2023 - jstage.jst.go.jp
Direct oxidation of the C (sp 3)–H bond of β-(alkoxy) imino carbonyl compounds using copper acetate and molecular oxygen has been established. The protocol features a broad …
Number of citations: 5 www.jstage.jst.go.jp

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